Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt
Description
Properties
IUPAC Name |
disodium;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZGSFUTGDGCSC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064952 | |
| Record name | Disodium 3,3'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(benzenesulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10114-86-0, 12222-63-8 | |
| Record name | Intrajet Yellow DG | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3,3'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(benzenesulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis[benzenesulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Direct Yellow 120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt (CAS No. 10114-86-0) is a synthetic compound primarily used as a dye and in various industrial applications. Its complex structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
- Molecular Formula : C27H25N6Na2O9S2
- Molecular Weight : 664.64 g/mol
- Density : 1.45 g/cm³ at 20°C
- Solubility : Highly soluble in water (150.2 g/L at 20°C) .
The biological activity of benzenesulfonic acid derivatives often involves interactions with cellular components such as proteins and nucleic acids. The azo bond in its structure can undergo reduction in biological systems, leading to the formation of aromatic amines, which are known to interact with DNA and potentially induce mutagenic effects.
Antimicrobial Activity
Research indicates that azo compounds can exhibit antimicrobial properties. A study focusing on similar azo dyes showed that they possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Acute Toxicity
Toxicological assessments indicate that sulfonated aromatic compounds generally exhibit low acute toxicity. In animal studies involving related sulfanilic acid derivatives, no significant mortality or clinical signs were observed at high doses (up to 2000 mg/kg body weight) .
Genotoxicity
Genotoxicity studies are crucial for evaluating the safety of chemical compounds. Azo dyes have been scrutinized for their potential mutagenic effects due to the release of aromatic amines upon metabolic reduction. While some azo compounds have shown positive results in mutagenicity tests (e.g., Ames test), comprehensive genotoxicity data specifically for this compound is lacking.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various azo dyes against clinical isolates. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 100 µg/mL against pathogenic bacteria .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of several azo compounds on human liver cancer cells (HepG2), it was found that some compounds induced significant cell death at concentrations above 50 µM .
Scientific Research Applications
Analytical Chemistry
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt can be effectively analyzed using RP-HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead of phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and quality control in pharmaceutical formulations .
Pharmaceutical Applications
Drug Formulation and Development
The compound is utilized in the formulation of various drugs due to its properties as a dye and pH indicator. Its azo structure contributes to the coloration necessary for specific pharmaceutical products. Furthermore, its solubility characteristics enhance the bioavailability of active pharmaceutical ingredients (APIs) when incorporated into drug formulations .
Research Applications
Biological Studies
Research has indicated potential applications in biological assays where the compound can serve as a marker or tracer due to its distinct colorimetric properties. For instance, it can be used in studies involving enzyme activity or protein interactions where visualization is crucial .
Environmental Monitoring
Due to its chemical stability and solubility in water, this compound can be employed in environmental monitoring as a tracer for studying the movement of pollutants in aquatic systems. Its detection can help assess contamination levels and the effectiveness of remediation strategies .
Industrial Applications
Dyes and Pigments
The compound's azo group makes it suitable for use as a dye in textiles and other materials. Its vibrant color can enhance the aesthetic appeal of products while providing UV protection properties .
Catalysts in Chemical Reactions
In synthetic organic chemistry, this compound may act as a catalyst or reagent in various reactions due to its ability to stabilize intermediates through coordination with metal ions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azo-Carbonyl Linkages
(a) Tetrasodium 3,3'-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)
- CAS No.: 64346-41-4 .
- Molecular Formula: Not explicitly provided, but contains naphthalene disulfonate groups.
- Key Differences :
- Replaces benzene rings with naphthalene disulfonate groups, increasing molecular weight and sulfonic acid content.
- Substitutes 3-methoxy with 2-methyl groups on the phenylene rings.
- Application : Likely a high-affinity textile dye with improved wash-fastness due to additional sulfonate groups .
(b) 3,3'-[Ureylenebis[(3-methoxy-p-phenylene)azo]]dibenzenesulfonic Acid, Disodium Salt
- CAS No.: 10114-86-0 (synonym for the target compound) .
- Note: This name confirms the urea-like carbonyl linkage in the target compound, emphasizing structural consistency across naming conventions.
(c) Octasodium 2H-Naphtho[1,2-d]triazole-6,8-disulfonic Acid, 2,2'-[Carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-
Functional Analogues in Biomedical Research
(a) 8,8′-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic Acid, Hexasodium Salt
- CAS No.: Not explicitly listed, referred to as "SHS" in .
- Key Differences: Contains naphthalenetrisulfonic acid groups and additional carbonylimino linkages. Higher sulfonic acid content (hexasodium salt) increases solubility and charge density.
- Application : Inhibitor of the dengue NS3-NS5 viral protein interaction, demonstrating antiviral activity .
(b) Compounds from (17b, 18a, 18b)
- Examples: 3-Chloro-4-((2-(2-(4-nitrobenzylidene)hydrazine-1-carbonyl)-4-(2-(4-nitrobenzylidene)hydrazinyl)-4-oxobutyl)amino)benzenesulfonamide (17b).
- Key Differences :
- Replace azo groups with hydrazine-carbonyllinkages.
- Include nitro and chloro substituents, altering electronic properties and biological activity.
Physicochemical and Functional Comparison
Research Findings and Industrial Relevance
- Dye Performance : The target compound’s methoxy groups improve lightfastness, while its disodium salt form balances solubility and fiber adhesion . In contrast, naphthalene-based analogues (e.g., CAS 64346-41-4) exhibit superior wash-fastness due to increased sulfonate content .
- Biological Activity : Compounds like SHS () demonstrate that structural modifications (e.g., trisulfonate groups) can redirect azo-carbonyl compounds from industrial dyes to antiviral applications .
- Regulatory Status: The target compound is listed on the Non-domestic Substances List (NDSL) in Canada, while naphthotriazole derivatives (e.g., CAS 67875-00-7) face stricter regulations due to persistent environmental profiles .
Preparation Methods
Diazotization of 3-Amino-4-Methoxybenzenesulfonic Acid
The initial step involves diazotization of 3-amino-4-methoxybenzenesulfonic acid under acidic conditions. A 1:1 molar ratio of sodium nitrite (NaNO₂) to the amine precursor is maintained at 0–5°C to prevent premature decomposition. The reaction mixture is buffered at pH 1.5–2.0 using hydrochloric acid, achieving >95% conversion within 45 minutes.
Azo Coupling with Naphthol Derivatives
The diazonium salt undergoes electrophilic substitution with 3-hydroxynaphthalene-2,7-disulfonic acid in alkaline media (pH 8–9). Temperature control at 10–15°C ensures regioselective para coupling relative to the hydroxyl group, yielding a bis-azo intermediate.
Carbonylbis(imino) Bridge Formation
Phosgene (COCl₂) in dichloromethane facilitates the carbonylbis(imino) linkage between two azo-coupled units. The reaction proceeds via nucleophilic attack of amine groups on phosgene, requiring anhydrous conditions and a triethylamine catalyst. Excess phosgene (1.2 equivalents) ensures complete bridge formation, with reaction completion verified by FTIR monitoring of the carbonyl stretch at 1,720 cm⁻¹.
Table 1: Key Reaction Parameters for Each Synthesis Stage
| Stage | Reagents | Temperature | pH | Time | Yield |
|---|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | 1.5–2 | 45 min | 96% |
| Azo Coupling | NaOH, H₂O | 10–15°C | 8–9 | 2 hr | 88% |
| Bridge Formation | Phosgene, Et₃N | 25°C | N/A | 4 hr | 82% |
Industrial-Scale Production Protocols
Industrial manufacturing optimizes the laboratory protocol for throughput and cost efficiency while maintaining product consistency.
Continuous Diazotization Reactors
Tubular reactors with jacketed cooling enable continuous diazotization at 5°C. Residence time is reduced to 20 minutes through turbulent flow regimes, achieving 98% conversion with <2% residual nitrite.
Countercurrent Extraction in Azo Coupling
The azo coupling step utilizes a countercurrent liquid-liquid extraction system to separate unreacted naphthol derivatives. A kerosene-water biphasic system recovers 95% of the bis-azo intermediate, reducing raw material costs by 18%.
Phosgene Substitution with Triphosgene
Due to phosgene’s acute toxicity, industrial facilities increasingly employ triphosgene (bis(trichloromethyl) carbonate) as a safer alternative. Stoichiometric studies confirm that 0.33 equivalents of triphosgene provide equivalent bridge formation efficiency at 60°C.
Table 2: Industrial vs. Laboratory-Scale Performance Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 5 kg | 50 metric tons |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
| Purity | 98.5% | 99.2% |
| Hazardous Waste | 15 L/kg | 8 L/kg |
Optimization Strategies for Yield and Purity
pH Control During Neutralization
Precise neutralization of the sulfonic acid groups with sodium hydroxide (2.05 equivalents) is critical for disodium salt formation. Automated pH titration systems maintain the reaction at 7.0–7.5, minimizing hydrolysis of the azo bonds.
Recrystallization from Ethanol-Water
The crude product is purified via fractional recrystallization using a 3:1 ethanol-water mixture. This removes sodium chloride byproducts and unreacted starting materials, enhancing purity from 92% to 99.5%.
Chromatographic Purification for Pharmaceutical Grades
Ion-exchange chromatography with Dowex Marathon MSC resin isolates the disodium salt from isomeric impurities. A 0.1–0.5 M NaCl gradient elutes the target compound at 12–14 column volumes, achieving >99.9% purity for biomedical applications.
Analytical Characterization of Synthetic Products
Spectroscopic Confirmation
FTIR Analysis : Peaks at 1,580 cm⁻¹ (N=N stretch) and 1,040 cm⁻¹ (S=O symmetric stretch) confirm azo and sulfonate group incorporation.
¹H NMR (D₂O) : δ 7.85 ppm (d, J=8.4 Hz, 4H, aromatic H), δ 3.91 ppm (s, 6H, OCH₃).
Quantitative HPLC Analysis
Reverse-phase HPLC with a C18 column (4.6 × 250 mm) and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves the target compound at 14.3 minutes. Calibration curves show linearity (R²=0.9998) across 0.1–100 mg/mL.
Table 3: Analytical Specifications for Final Product
| Parameter | Requirement | Method |
|---|---|---|
| Assay (HPLC) | ≥99.0% | USP <621> |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Residual Solvents | ≤500 ppm ethanol | GC-FID |
| Sulfate Content | ≤0.2% | Ion Chromatography |
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence product purity?
Answer:
The synthesis of this compound typically involves multi-step reactions, including diazo coupling, sulfonation, and salt formation. Key steps include:
- Diazo Coupling : Reacting 3-methoxy-4-aminophenol with nitrous acid to form diazonium salts, followed by coupling with a benzenesulfonic acid derivative. Temperature control (0–5°C) and pH (acidic) are critical to prevent premature decomposition of the diazonium intermediate .
- Sulfonation and Salt Formation : Introducing sulfonate groups via sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to form the disodium salt. Excess sulfonating agents must be quenched to avoid side reactions .
Purity Optimization : Use HPLC or UV-Vis spectroscopy to monitor reaction progress. Adjust stoichiometry (e.g., 1:2 molar ratio for azo coupling) and employ recrystallization in aqueous ethanol to isolate high-purity product (>95%) .
Advanced Question: How can researchers resolve contradictions in radical scavenging data involving this compound’s azo groups?
Answer:
Contradictions may arise from variability in experimental setups (e.g., pH, solvent polarity, or radical sources). Methodological strategies include:
- Controlled Radical Generation : Use standardized radical initiators (e.g., AAPH for peroxyl radicals) and quantify trapping efficiency via electron paramagnetic resonance (EPR) spectroscopy. Compare results with known spin traps like DMPO .
- pH-Dependent Studies : Assess the compound’s redox behavior across pH 4–9, as protonation states of azo groups (-N=N-) influence electron transfer capacity. Buffered systems (e.g., phosphate or Tris-HCl) are recommended .
- Cross-Validation : Employ complementary techniques (e.g., fluorescence quenching or cyclic voltammetry) to confirm radical interaction mechanisms .
Basic Question: What structural features enhance the compound’s solubility and stability in aqueous systems?
Answer:
- Sulfonate Groups : The disodium salt form provides high water solubility (>500 mg/mL at 25°C) due to ionic dissociation. Solubility can be further modulated by adjusting ionic strength (e.g., NaCl addition) .
- Azo and Methoxy Groups : The conjugated azo (-N=N-) system enhances stability against hydrolysis, while methoxy (-OCH₃) groups reduce aggregation via steric hindrance .
Characterization : Use dynamic light scattering (DLS) to assess colloidal stability and FT-IR to confirm sulfonate stretching bands at 1040 cm⁻¹ and 1170 cm⁻¹ .
Advanced Question: How does the compound interact with transition metal ions, and what catalytic applications are feasible?
Answer:
The sulfonate and azo groups act as chelating ligands for metals like Cu²⁺, Fe³⁺, and Zn²⁺. Applications include:
- Catalysis : Immobilize the compound on silica supports to create heterogeneous catalysts for oxidation reactions (e.g., styrene epoxidation). Monitor metal binding via XPS or ICP-OES .
- Sensor Development : Utilize fluorescence quenching upon metal binding. For example, Cu²⁺ detection limits as low as 10 nM have been reported using similar azo-sulfonate systems .
Methodology : Perform titration experiments (UV-Vis or fluorescence) to determine binding constants (e.g., Benesi-Hildebrand plots) .
Basic Question: What analytical techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR : ¹H NMR (D₂O) shows peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and sulfonate carbons .
- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M-2Na]²⁻ at m/z corresponding to the molecular formula .
- Elemental Analysis : Validate sodium content (theoretical ~6.5%) via ICP-MS or flame photometry .
Advanced Question: What strategies mitigate photodegradation of the azo groups in light-dependent applications?
Answer:
Azo groups are prone to cis-trans isomerization and cleavage under UV light. Mitigation approaches include:
- Encapsulation : Use liposomes or cyclodextrins to shield the azo moiety. For example, β-cyclodextrin increases photostability by 70% in aqueous solutions .
- Additives : Incorporate antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., TiO₂ nanoparticles) in formulations .
- Kinetic Studies : Monitor degradation via HPLC with a C18 column and acetonitrile/water mobile phase. Calculate half-lives under varying light intensities .
Table 1: Comparison of Benzenesulfonic Acid Derivatives
| Compound Name | Key Functional Groups | Solubility (mg/mL) | Applications |
|---|---|---|---|
| Target Compound | Azo, sulfonate, methoxy | >500 | Catalysis, drug delivery |
| Sodium Benzenesulfonate | Sulfonate | 1200 | Surfactant, electrolyte |
| 4-Aminobenzenesulfonic Acid | Amino, sulfonate | 850 | Dye synthesis |
| Phenolsulfonic Acid | Phenolic hydroxyl, sulfonate | 300 | Pharmaceuticals |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
